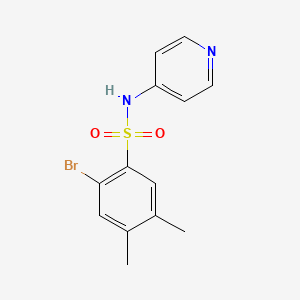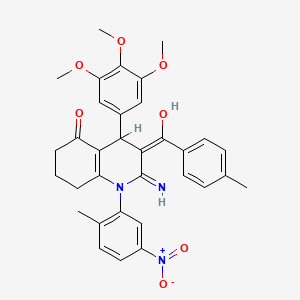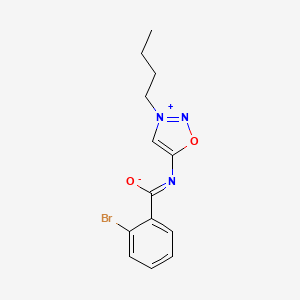
2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, two methyl groups, and a pyridine ring attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of 4,5-dimethylbenzenesulfonamide followed by the introduction of the pyridine ring. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The final step involves the coupling of the brominated intermediate with 4-pyridinylamine under conditions that facilitate the formation of the sulfonamide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising molecule for drug discovery.
Industry: It is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the bromine atom and the pyridine ring enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4,5-dimethylbenzenesulfonamide
- 4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide
- 2-chloro-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide
Uniqueness
2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the pyridine ring. This combination enhances its reactivity and binding properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a distinct set of chemical and biological properties that can be leveraged in research and development.
Properties
Molecular Formula |
C13H13BrN2O2S |
|---|---|
Molecular Weight |
341.23 g/mol |
IUPAC Name |
2-bromo-4,5-dimethyl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-7-12(14)13(8-10(9)2)19(17,18)16-11-3-5-15-6-4-11/h3-8H,1-2H3,(H,15,16) |
InChI Key |
SHILCRXEBFECTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13378612.png)
![2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378614.png)
![4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378615.png)
![2-chloro-5-[4-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B13378617.png)

![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378623.png)
![3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol](/img/structure/B13378630.png)
![2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide](/img/structure/B13378639.png)

![2-[(2-Hydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B13378664.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13378668.png)
![Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate](/img/structure/B13378675.png)
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13378678.png)
![5-[(2-Hydroxy-5-nitrophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13378685.png)
